molecular formula C6H11N3O4 B156567 Glycyl-l-asparagine CAS No. 1999-33-3

Glycyl-l-asparagine

Cat. No. B156567
CAS RN: 1999-33-3
M. Wt: 189.17 g/mol
InChI Key: FUESBOMYALLFNI-VKHMYHEASA-N
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Description

Glycyl-l-asparagine is a dipeptide composed of glycine and asparagine . It is an incomplete breakdown product of protein digestion or protein catabolism .


Synthesis Analysis

The synthesis of l-asparaginase, which is related to Glycyl-l-asparagine, has been studied extensively. It involves the use of Ganoderma australe GPC191 to produce l-asparaginase by fermentation medium optimization .


Molecular Structure Analysis

The molecule of glycyl-L-asparagine can be described most simply by reference to two planes approximately at right angles to each other . One plane contains the succinamic acid part. The other contains the five atoms of the peptide group .


Chemical Reactions Analysis

The chemical reactions of asparagine, a component of Glycyl-l-asparagine, have been studied. It has been found that peptide bonds on the carboxyl side of asparaginyl residues and amino and/or carboxyl sides of glycyl residues are susceptible to hydrazinolytic action .


Physical And Chemical Properties Analysis

The chemical formula of asparagine is C4H8N2O3 . This compound has a molar mass of 132.119 grams per mole . Under standard conditions, asparagine has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre .

Scientific Research Applications

Anticancer Properties

Glycyl-l-asparagine has been investigated for its potential as an anticancer agent. Although it is not as widely studied as other amino acids, it shows promise in inhibiting tumor growth. Researchers have explored its effects on various cancer cell lines, including leukemia and lymphoma. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .

Antimicrobial Activity

Gly-Asn exhibits antimicrobial properties, making it relevant in the fight against infectious diseases. It has been studied for its ability to inhibit bacterial and fungal growth. Researchers are exploring its potential as an alternative or adjunct to existing antimicrobial agents .

Autoimmune Diseases

Investigations into Gly-Asn’s immunomodulatory effects have revealed its potential in managing autoimmune diseases. By modulating immune responses, it may help regulate inflammatory processes and reduce autoimmune reactions. However, more research is needed to establish its clinical applications .

Canine and Feline Cancer Treatment

Beyond human medicine, Gly-Asn has implications for veterinary oncology. It has been explored as a therapeutic option for treating cancer in dogs and cats. Its safety profile and efficacy in animal models are areas of ongoing research .

Food Processing: Acrylamide Reduction

In the food industry, Gly-Asn plays a crucial role in reducing acrylamide formation during cooking processes. Acrylamide, a potential carcinogen, forms when certain foods are heated. Gly-Asn enzymatically converts asparagine (an amino acid present in food) into aspartic acid, thereby minimizing acrylamide levels. This application is particularly relevant in baked goods, fried foods, and snacks .

Production Strategies and Optimization

Researchers are continually improving Gly-Asn production methods. Strategies include statistical experimental optimization techniques, recombinant strain development, mutagenesis, and nanoparticle immobilization. These efforts aim to enhance yield, reduce immunogenicity, and optimize downstream purification processes .

Mechanism of Action

Target of Action

Glycyl-l-asparagine is a dipeptide composed of two amino acids: glycine and asparagine . The primary targets of Glycyl-l-asparagine are enzymes involved in asparagine metabolism, such as asparagine synthase (ASNS) and asparaginase (ASNase) . ASNS catalyzes the synthesis of asparagine from aspartate, while ASNase hydrolyzes asparagine to aspartate .

Mode of Action

It is known that asparagine, one of the components of glycyl-l-asparagine, plays a crucial role in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine, a component of Glycyl-l-asparagine, is involved in several biochemical pathways. It is a part of the asparagine-linked protein glycosylation process, a prevalent protein modification reaction in eukaryotic systems . This process involves the co-translational transfer of a pre-assembled tetradecasaccharide from a dolichyl-pyrophosphate donor to the asparagine side chain of nascent proteins at the endoplasmic reticulum (ER) membrane .

Pharmacokinetics

It is known that l-asparaginase, an enzyme that interacts with asparagine, has a short in vivo half-life, requiring frequent dosing schedules . The development of PEGylated versions of this enzyme has shown significantly improved half-life in vivo .

Result of Action

The result of Glycyl-l-asparagine’s action is likely related to its role in asparagine metabolism. Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Therefore, the action of Glycyl-l-asparagine could potentially influence these processes.

Action Environment

The action of Glycyl-l-asparagine can be influenced by various environmental factors. For instance, the formation of nickel complexes with dipeptides, including Glycyl-l-asparagine, has been studied in aqueous solutions at different ionic strengths and temperatures . .

Safety and Hazards

Glycyl-l-asparagine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future prospects of l-asparaginase, which is related to Glycyl-l-asparagine, are promising. It has been the focus of several papers in the most recent three decades . Its antineoplastic activity is especially remarkable .

properties

IUPAC Name

(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESBOMYALLFNI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315509
Record name Glycyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-l-asparagine

CAS RN

1999-33-3
Record name Glycyl-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Asparagine, glycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-β-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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